2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate
Overview
Description
2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate, also known as this compound, is a useful research compound. Its molecular formula is C23H27N3O3S and its molecular weight is 425.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Actions and Neurobiological Insights
2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl acetate, also recognized in the context of antipsychotic drugs such as clozapine, has been extensively studied for its distinct pharmacological actions. Clozapine, a dibenzodiazepine class antipsychotic, is markedly different from typical antipsychotic drugs, demonstrating effectiveness in treating schizophrenia's core and negative symptoms while having a lower propensity for inducing neurological side effects. Its unique position as an atypical antipsychotic drug underscores the need for further investigation to elucidate the mechanisms underlying its distinct therapeutic profile (Ashby & Wang, 1996).
DNA Interaction and Biological Significance
The compound's relevance extends into the study of DNA interactions, particularly in the context of minor groove binders like Hoechst 33258 and its analogues. These substances, characterized by their strong binding to the minor groove of double-stranded B-DNA, provide a foundation for understanding DNA sequence recognition and binding, with implications for rational drug design. This aspect of research highlights the compound's potential utility in developing targeted therapies and diagnostic tools (Issar & Kakkar, 2013).
Insights into Antidepressant and Anxiolytic Therapies
Further investigation into the neurobiology of mood, anxiety, and emotions has revealed the antidepressant tianeptine's multifaceted neurobiological properties, which include modulation of neurotransmitter systems and promotion of structural and functional brain plasticity. This research underscores the compound's potential in treating depressive disorders by influencing central plasticity, an area that has been thoroughly studied among antidepressants (McEwen & Olié, 2005).
Mechanism of Action
Target of Action
Quetiapine, also known as 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate, is an atypical antipsychotic agent . It primarily targets various neurotransmitter receptors, including serotonin, dopamine, histamine, and adrenergic receptors . These receptors play crucial roles in regulating mood, sleep, appetite, and other physiological processes .
Mode of Action
Quetiapine interacts with its targets by acting as a partial agonist at 5-HT1A receptors . It also exhibits antagonistic properties at dopamine D2 receptors . This dual action on serotonin and dopamine receptors helps balance these neurotransmitters in the brain, alleviating symptoms of mental disorders .
Biochemical Pathways
Quetiapine undergoes extensive liver biotransformation, involving cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . The predominant metabolic systems involved are CYP3A4 and CYP2D6 . CYP3A4 gives rise to N-desalkylquetiapine, N-desalkylquetiapine sulfoxide, and quetiapine sulfoxide, while CYP2D6 gives rise to 7-hydroxyquetiapine and 7-hydroxy-N-desalkylquetiapine .
Pharmacokinetics
Quetiapine is rapidly absorbed after oral administration, with the median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . It is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism .
Result of Action
The molecular and cellular effects of quetiapine’s action are complex and multifaceted. It has been shown to inhibit nitric oxide and TNF-α release from IFN-γ-activated microglia . This suggests that quetiapine may have neuroprotective effects. . This indicates that quetiapine may influence cell cycle regulation and cell fate determination.
Action Environment
Environmental factors can influence the action, efficacy, and stability of quetiapine. For instance, the metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP3A4 and CYP2D6 are the predominant enzymes involved in drug transformation . Therefore, factors that affect the activity of these enzymes, such as genetic polymorphisms or the presence of other drugs that inhibit or induce these enzymes, can influence the pharmacokinetics and pharmacodynamics of quetiapine . Furthermore, quetiapine’s environmental risk is considered insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 0.035 .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Quetiapine acetate interacts with various enzymes, proteins, and other biomolecules. It is extensively metabolized, primarily by the cytochrome P450 system, with CYP3A4 and CYP2D6 being the predominant enzymes involved in drug transformation . The metabolism of quetiapine acetate leads to the formation of several active metabolites, including N-desalkylquetiapine, N-desalkylquetiapine sulfoxide, and quetiapine sulfoxide via CYP3A4, and 7-hydroxyquetiapine and 7-hydroxy-N-desalkylquetiapine via CYP2D6 .
Cellular Effects
Quetiapine acetate has been shown to have various effects on different types of cells and cellular processes. For instance, it has been reported to prevent myelin breakdown in the cerebral cortex and the concomitant spatial working memory impairment in a cuprizone-induced demyelination mouse model . In addition, quetiapine acetate has been found to attenuate anxiety-like behavior, up-regulate cerebral Bcl-2 protein, and decrease cerebral nitrotyrosine in transgenic mice .
Molecular Mechanism
The molecular mechanism of action of quetiapine acetate is complex and involves multiple pathways. It is known to exert its effects at the molecular level through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that quetiapine acetate may affect bipolar depression by targeting the MAPK and PI3K/AKT insulin signaling pathways via BDNF, INS, EGFR, IGF1, and NGF, and it may affect bipolar mania by targeting the neuroactive ligand-receptor interaction signaling pathway via HTR1A, HTR1B, HTR2A, DRD2, and GRIN2B .
Temporal Effects in Laboratory Settings
The effects of quetiapine acetate have been studied over time in laboratory settings. It has been reported that quetiapine acetate demonstrates a high level of therapeutic efficacy and low risk of adverse effects during long-term treatment
Dosage Effects in Animal Models
In animal models, the effects of quetiapine acetate have been observed to vary with different dosages. For instance, in a study using mice, quetiapine acetate was found to dose-dependently reduce methamphetamine-induced hyperlocomotion
Metabolic Pathways
Quetiapine acetate is involved in several metabolic pathways. As mentioned earlier, it is primarily metabolized by the cytochrome P450 system, specifically CYP3A4 and CYP2D6 . These enzymes play a crucial role in the biotransformation of quetiapine acetate, leading to the formation of several active metabolites.
Transport and Distribution
It is known that quetiapine acetate is extensively metabolized in the liver, suggesting that it is likely transported to and distributed within hepatic cells
Subcellular Localization
Given that it is extensively metabolized in the liver, it is likely that quetiapine acetate and its metabolites are localized within hepatic cells
Properties
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-18(27)29-17-16-28-15-14-25-10-12-26(13-11-25)23-19-6-2-4-8-21(19)30-22-9-5-3-7-20(22)24-23/h2-9H,10-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAGNAROQHNFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844639-07-2 | |
Record name | Quetiapine acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844639072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QUETIAPINE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG5376GG5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.